Benzylamine
Overview
Description
Benzylamine is an organic compound with the chemical formula C₆H₅CH₂NH₂. It is a colorless liquid with a characteristic amine odor. This compound consists of a benzyl group (C₆H₅CH₂) attached to an amine functional group (NH₂). This compound is a primary amine and is miscible with water, ethanol, and diethyl ether . It is commonly used as a precursor in organic synthesis and in the production of various pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Reaction of Benzyl Chloride with Ammonia: this compound can be synthesized by reacting benzyl chloride with ammonia in an aqueous solution
Reduction of Benzonitrile: Another method involves the catalytic hydrogenation of benzonitrile.
Reductive Amination of Benzaldehyde: this compound can also be produced by the reductive amination of benzaldehyde using hydrogen and catalysts such as Raney nickel
Industrial Production Methods:
Benzyl Chloride and Ammonia: This is the main industrial route where benzyl chloride reacts with ammonia in an aqueous solution
Catalytic Hydrogenation: The catalytic hydrogenation of benzonitrile is another industrial method.
Reductive Amination: The reductive amination of benzaldehyde in the presence of hydrogen and catalysts is also used industrially
Types of Reactions:
Oxidation: this compound can undergo oxidation to form benzaldehyde
Reduction: Catalytic hydrogenation of this compound can produce hexahydrothis compound.
Substitution: this compound reacts with acetyl chloride to form N-benzylacetamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalysts such as Raney nickel and hydrogen are used for reduction reactions.
Substitution: Acetyl chloride is used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde.
Reduction: Hexahydrothis compound.
Substitution: N-benzylacetamide.
Mechanism of Action
Target of Action
Benzylamine is a small molecule that primarily targets Trypsin-1 and Trypsin-2 in humans . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
It’s known that this compound can be produced biologically from the action of theN-substituted formamide deformylase enzyme , which is produced by Arthrobacter pascens bacteria . This enzyme catalyzes the conversion of N-benzylformamide into this compound with formate as a by-product .
Biochemical Pathways
It’s known that this compound is involved in the biological process catalyzed by the n-substituted formamide deformylase enzyme .
Result of Action
It’s known that this compound can be produced biologically from the action of the n-substituted formamide deformylase enzyme . This suggests that this compound may play a role in certain enzymatic reactions.
Action Environment
It’s known that this compound is a colorless, water-soluble liquid , suggesting that it may be stable in a variety of environments.
Biochemical Analysis
Biochemical Properties
Benzylamine is involved in several biochemical reactions. It is biologically degraded by the enzyme monoamine oxidase B, resulting in the formation of benzaldehyde . Additionally, this compound is produced by the action of the enzyme N-substituted formamide deformylase, which converts N-benzylformamide into this compound and formate . These interactions highlight the role of this compound in enzymatic processes and its importance in biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of monoamine oxidase B, leading to changes in the levels of neurotransmitters and other signaling molecules . This modulation can impact cellular functions such as neurotransmission, cell growth, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for monoamine oxidase B, which catalyzes its oxidation to benzaldehyde . This enzymatic reaction involves the transfer of electrons and the formation of intermediate compounds. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is known to absorb carbon dioxide from the air, forming a solid carbamic acid salt . This reaction can affect the long-term stability of this compound in experimental conditions. Additionally, prolonged exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound can result in toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage considerations in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by monoamine oxidase B to produce benzaldehyde, which can further undergo oxidation to benzoic acid . This metabolic pathway involves the participation of cofactors such as flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide (NAD+). This compound can also affect metabolic flux by influencing the activity of enzymes involved in its degradation and synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound can also accumulate in specific cellular compartments, affecting its localization and activity. The distribution of this compound within tissues can influence its overall effects on cellular function and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound may be localized to mitochondria, where it can interact with enzymes involved in oxidative metabolism. The subcellular localization of this compound can impact its activity and function, influencing cellular processes such as energy production and signal transduction.
Scientific Research Applications
Benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the production of various pharmaceuticals
Biology: this compound is involved in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has been used in the treatment of motion sickness and as a bronchodilator in respiratory disorders
Industry: this compound is used in the production of synthetic textiles, paints, and as a corrosion inhibitor
Comparison with Similar Compounds
Properties
IUPAC Name |
phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKYBSKWIADBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N, Array | |
Record name | BENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZYLAMINE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3287-99-8 (hydrochloride) | |
Record name | Benzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100469 | |
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DSSTOX Substance ID |
DTXSID5021839 | |
Record name | Benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021839 | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999), Liquid, Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |
Record name | BENZYLAMINE | |
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Record name | Benzenemethanamine | |
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Record name | Benzylamine | |
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Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
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Record name | BENZYLAMINE | |
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Boiling Point |
364.1 °F at 760 mmHg (USCG, 1999), 185 °C, 185.00 °C. @ 760.00 mm Hg | |
Record name | BENZYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02464 | |
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Record name | Benzylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
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Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
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Record name | BENZYLAMINE | |
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Flash Point |
168 °F (USCG, 1999), 168 °F, 65 °C (149 °F) - closed cup, 60 °C | |
Record name | BENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzylamine | |
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Record name | Benzylamine | |
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Record name | BENZYLAMINE | |
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Solubility |
Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform., In water, 1.00X10+6 mg/L at 20 °C (miscible), 1000 mg/mL at 20 °C, Solubility in water: miscible | |
Record name | Benzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02464 | |
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Record name | Benzylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
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Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | BENZYLAMINE | |
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Density |
0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.983 at 19 °C/4 °C, Density: 0.9813 g/cu cm at 20 °C, Density = 0.9272 at 86.6 °C/4 °C, Relative density (water = 1): 0.98 | |
Record name | BENZYLAMINE | |
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Record name | Benzylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.66 [mmHg], VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C, 0.662 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 87 | |
Record name | Benzylamine | |
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Record name | Benzylamine | |
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Record name | BENZYLAMINE | |
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Mechanism of Action |
Glucose, 3-deoxyglucosone (3-DG), and methylglyoxal (MG) oxidatively deaminated benzylamine to benzaldehyde in the presence of Cu(2+) at a physiological pH and temperature but not glyoxal. 3-DG and MG were more effective oxidants than glucose. We have determined the effects of metal ions, pH, oxygen, and radical scavengers on the oxidative deamination. The formation of benzaldehyde was greatest with Cu(2+), and was accelerated at a higher pH and in the presence of oxygen. EDTA, catalase, and dimethyl sulfoxide significantly inhibited the oxidation, suggesting the participation of reactive oxygen species. From these results, we propose a mechanism for the oxidative deamination by the Strecker-type reaction and the reactive oxygen species-mediated oxidation during glycoxidation., Human semicarbazide-sensitive amine oxidase (SSAO) is a target for novel anti-inflammatory drugs that inhibit enzymatic activity. However, progress in developing such drugs has been hampered by an incomplete understanding of mechanisms involved in substrate turnover. We report here results of a comparative study of human and bovine SSAO enzymes that reveal binding of substrates and other ligands to at least two (human) and up to four (bovine) distinct sites on enzyme monomers. Anaerobic spectroscopy reveals binding of substrates (spermidine and benzylamine) and of an imidazoline site ligand (clonidine) to the reduced active site of bovine SSAO, whereas interactions with oxidized enzyme are evident in kinetic assays and crystallization studies. Radioligand binding experiments with [(3)H]tetraphenylphosphonium, an inhibitor of bovine SSAO that binds to an anionic cavity outside the active site, reveal competition with spermidine, benzylamine, and clonidine, indicating that these ligands also bind to this second anionic region. Kinetic models of bovine SSAO are consistent with one spermidine molecule straddling the active and secondary sites on both oxidized and reduced enzyme, whereas these sites are occupied by two individual molecules of smaller substrates such as benzylamine. Clonidine and other imidazoline site ligands enhance or inhibit activity as a result of differing affinities for both sites on oxidized and reduced enzyme. In contrast, although analyses of kinetic data obtained with human SSAO are also consistent with ligands binding to oxidized and reduced enzyme, ... no apparent requirement for substrate or modulator binding to any secondary site to model enzyme behavior /was observed/. | |
Record name | Benzylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Light amber liquid | |
CAS No. |
100-46-9 | |
Record name | BENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzylamine | |
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Record name | Benzylamine | |
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Record name | Benzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02464 | |
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Record name | BENZYLAMINE | |
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Record name | Benzenemethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O31ROR09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-51 °F (USCG, 1999), 10 °C | |
Record name | BENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02464 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.